molecular formula C17H15NO3 B5539857 (2Z)-2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one

(2Z)-2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one

Cat. No.: B5539857
M. Wt: 281.30 g/mol
InChI Key: MTTPXBMDKVJFRX-ZROIWOOFSA-N
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Description

(2Z)-2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one is a synthetic organic compound belonging to the class of indole derivatives It is characterized by the presence of a benzylidene group attached to the indole core, with methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1,2-dihydro-3H-indol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzylidene group can yield the corresponding dihydro derivative.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, (2Z)-2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The methoxy groups and the indole core play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • (2Z)-2-(3,4-dimethoxybenzylidene)-1,2-dihydro-3H-indol-3-one
  • This compound
  • This compound

Comparison: Compared to other indole derivatives, this compound is unique due to the presence of the benzylidene group and methoxy substituents. These structural features confer distinct electronic and steric properties, influencing its reactivity and biological activity. While similar compounds may share some chemical properties, the specific arrangement of functional groups in this compound makes it particularly interesting for research and application.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-14-17(19)12-5-3-4-6-13(12)18-14/h3-10,18H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTPXBMDKVJFRX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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